molecular formula C23H21N3O3S B2432942 2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898428-90-5

2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2432942
CAS RN: 898428-90-5
M. Wt: 419.5
InChI Key: YZNLFOOALFMVMZ-UHFFFAOYSA-N
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Description

“2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is a sulfonamide-based compound. It’s part of the quinoline class of compounds, which are known for their roles in natural and synthetic chemistry and their biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .


Molecular Structure Analysis

The molecular formula of the compound is C23H21N3O3S, and it has a molecular weight of 419.5.


Chemical Reactions Analysis

While specific chemical reactions involving “2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” are not available, quinoline-2,4-diones, a related class of compounds, display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .

Scientific Research Applications

  • Photodynamic Therapy in Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds have shown potential in photodynamic therapy, a treatment method for cancer, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

  • Chemical and Molecular Structure Studies : Rublova, Zarychta, Olijnyk, and Mykhalichko (2017) conducted a study on the synthesis and molecular-electronic structure of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. This research contributes to the understanding of the molecular structure and chemical behavior of compounds related to 2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide (Rublova et al., 2017).

  • Luminescence Properties in Metal Complexes : Popov, Borodkin, Tsaturyan, Tupolova, Levchenkov, Minin, Burlov, Revinskii, Shcherbakov, and Raspopova (2017) synthesized a new Schiff base ligand containing sulfanilamide and quinazolinone fragments. This compound, in its zinc and cadmium complexes, exhibited luminescence properties, suggesting potential applications in material science (Popov et al., 2017).

  • Synthesis of Novel Compounds for Potential Medical Applications : El-hamid and Ismail (2004) focused on the synthesis of acyclo-4-[quinazolin-3-yl]benzenesulfonamide non-nucleosides, which are analogues to certain antiviral drugs. This indicates the potential of these compounds in developing new medications (El-hamid & Ismail, 2004).

  • Inhibitors of Enzymes for Medical Research : Röver, Cesura, Huguenin, Kettler, and Szente (1997) described the synthesis of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurological disorders. This research underscores the compound's potential in neurological disease treatment (Röver et al., 1997).

properties

IUPAC Name

2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15-11-12-22(16(2)13-15)30(28,29)25-18-7-6-8-19(14-18)26-17(3)24-21-10-5-4-9-20(21)23(26)27/h4-14,25H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNLFOOALFMVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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